Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester
Description
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester is a liquid crystal (LC) intermediate characterized by a benzoic acid core substituted at the para position with a trans-4-ethylcyclohexyl group. This aromatic moiety is esterified with a trans-4-propylcyclohexanol group, forming a structurally complex molecule with applications in advanced display technologies.
Properties
CAS No. |
72928-03-1 |
|---|---|
Molecular Formula |
C24H36O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(4-propylcyclohexyl) 4-(4-ethylcyclohexyl)benzoate |
InChI |
InChI=1S/C24H36O2/c1-3-5-19-8-16-23(17-9-19)26-24(25)22-14-12-21(13-15-22)20-10-6-18(4-2)7-11-20/h12-15,18-20,23H,3-11,16-17H2,1-2H3 |
InChI Key |
HDTDVUVMQFJBQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC |
Origin of Product |
United States |
Preparation Methods
Esterification via Fischer-Speier Method
The classical Fischer-Speier esterification is a common approach to synthesize this ester. The method involves reacting benzoic acid derivatives with cyclohexyl alcohols bearing ethyl and propyl substituents under acidic catalysis.
- Reactants: 4-(trans-4-ethylcyclohexyl)benzoic acid and trans-4-propylcyclohexanol
- Catalysts: Sulfuric acid or para-toluenesulfonic acid
- Solvents: Toluene or dichloromethane to improve solubility and reaction efficiency
- Conditions: Controlled temperature and pressure to optimize yield
This method facilitates the formation of the ester bond by acid-catalyzed dehydration between the carboxylic acid and alcohol functional groups. The reaction is typically followed by purification steps such as washing, drying, and recrystallization to obtain the ester in high purity.
Acid Chloride Route with Alcohol Reaction
An alternative and more controlled synthesis involves converting the benzoic acid derivative into its acid chloride, which is then reacted with the corresponding alcohol to form the ester.
-
- React 4-(trans-4-alkylcyclohexyl)benzoic acid with thionyl chloride (SOCl2) under reflux.
- Remove excess thionyl chloride by distillation.
- Dissolve the acid chloride residue in toluene.
-
- Prepare a solution of the alcohol (e.g., trans-4-propylcyclohexanol or 4-hydroxy-4'-cyanobiphenyl in related cases) in dry pyridine and toluene.
- Add the acid chloride solution dropwise to the alcohol solution at controlled temperature (around 60°C).
- Stir for 1.5 hours to complete the reaction.
-
- Wash the reaction mixture with acid, alkali, and water to neutralize.
- Treat with activated carbon to remove impurities.
- Remove solvents azeotropically and by distillation.
- Recrystallize the product from benzene or appropriate solvents.
This method provides esters with high purity and well-defined crystalline properties, often yielding colorless, acicular crystals with high melting points (e.g., C-N point ~128-165°C).
Multi-Step Synthesis via Grignard and Friedel-Crafts Reactions (Precursor Preparation)
The benzoic acid derivative itself can be synthesized through a multi-step organic synthesis route involving:
-
- React monobromobenzene with 4-alkylcyclohexanone to form 4-alkyl-1-phenylcyclohexanol.
-
- Hydrogenate the product in ethanol with Raney nickel catalyst to obtain a mixture of cis- and trans-4-alkyl-1-phenylcyclohexane.
-
- Subject the mixture to Friedel-Crafts reaction with acetyl chloride and aluminum chloride in methylene chloride solvent to yield 4-(4'-alkylcyclohexyl)acetophenone.
-
- Oxidize the acetophenone derivative with sodium hypobromite in water/dioxane solvent to form 4-(trans-4'-alkylcyclohexyl)benzoic acid.
This benzoic acid derivative is then used in the esterification steps described above.
Phosphonate and Aldehyde Coupling Route for Vinyl Derivative (Related Synthesis)
A related synthetic method for 4-[2-(trans-4-alkylcyclohexyl)vinyl]benzene, a precursor or analog, involves:
- Reacting 4-bromobenzyl bromide with triethyl phosphite to form (4-bromobenzyl) diethyl phosphonate.
- Reacting this phosphonate with trans-4-alkylcyclohexyl formaldehyde in tetrahydrofuran (THF) under basic conditions to obtain the vinyl bromobenzene derivative.
- Subsequent hydrolysis, extraction, and recrystallization to purify the product.
This method exemplifies advanced organophosphorus chemistry used to build complex cyclohexyl-substituted aromatic compounds, which can be further functionalized toward benzoate esters.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Catalysts/Reagents | Solvents | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|---|---|
| Fischer-Speier Esterification | 4-(trans-4-ethylcyclohexyl)benzoic acid + trans-4-propylcyclohexanol | Sulfuric acid or para-toluenesulfonic acid | Toluene, dichloromethane | Acidic, reflux, controlled temp | Moderate to high; requires purification | Classical, simple, but less selective |
| Acid Chloride Route | 4-(trans-4-alkylcyclohexyl)benzoic acid + alcohol | Thionyl chloride, pyridine | Toluene | Reflux, 60°C, inert atmosphere | High purity, crystalline product | More controlled, widely used industrially |
| Multi-step Grignard + Friedel-Crafts + Oxidation | Monobromobenzene, 4-alkylcyclohexanone, acetyl chloride | Raney nickel, AlCl3, NaOBr | Ethanol, methylene chloride, dioxane | Multi-step, varied temps | Intermediate yields for acid precursor | Complex precursor synthesis route |
| Phosphonate-Aldehyde Coupling | 4-bromobenzyl bromide, triethyl phosphite, trans-4-alkylcyclohexyl formaldehyde | Potassium tert-butoxide | THF | Nitrogen atmosphere, 20-30°C | ~70% yield for vinyl derivative | Specialized route for vinyl intermediates |
Research Findings and Observations
- The acid chloride method offers superior control over ester formation, producing highly pure crystalline esters with defined melting points and stability, suitable for liquid crystal applications.
- Fischer-Speier esterification remains a viable and simpler method but may require more extensive purification.
- The multi-step synthesis of the benzoic acid precursor is essential for obtaining the specific trans-4-alkylcyclohexyl substitution pattern critical for the compound's properties.
- The compound exhibits high melting points and thermal stability, making it suitable for advanced material applications such as liquid crystal components.
- Advanced synthetic routes involving organophosphorus intermediates provide access to related compounds and analogs, expanding the chemical space for functional derivatives.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway for this ester, occurring under acidic or basic conditions to yield benzoic acid derivatives and alcohols.
Acid-Catalyzed Hydrolysis
Base-Promoted Hydrolysis (Saponification)
-
Conditions : NaOH or KOH in aqueous methanol, reflux.
-
Mechanism :
| Condition | Reagents | Products |
|---|---|---|
| Acidic | H₂SO₄/H₂O | 4-(trans-4-ethylcyclohexyl)benzoic acid + trans-4-propylcyclohexanol |
| Basic | NaOH/MeOH | Sodium 4-(trans-4-ethylcyclohexyl)benzoate + trans-4-propylcyclohexanol |
Transesterification
This ester undergoes alcohol exchange in the presence of acid or base catalysts :
-
Conditions : Excess alcohol (e.g., methanol), H₂SO₄ or NaOCH₃, 60–80°C.
-
Mechanism :
Example :
Reaction with 4-cyanobiphenyl-4'-ol in pyridine/toluene produces 4-(trans-4-ethylcyclohexyl)benzoic acid 4'-cyano-4-biphenylyl ester, a liquid crystal precursor .
Aminolysis
Reaction with amines converts the ester into amides :
-
Conditions : Ammonia or primary amines (1° or 2°), heat.
-
Mechanism :
Example :
With ethylenediamine, the product is 4-(trans-4-ethylcyclohexyl)benzamide derivatives, useful in polymer synthesis.
Reduction Reactions
Esters are reduced to primary alcohols using strong hydride donors:
-
Mechanism :
Grignard Reaction
Grignard reagents add twice to the ester carbonyl, producing tertiary alcohols:
-
Mechanism :
Product : 1-(4-(trans-4-ethylcyclohexyl)phenyl)-1-methylpropanol.
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 250°C, forming cyclohexene derivatives and CO₂ .
-
Steric Effects : Bulky trans-cyclohexyl groups slow nucleophilic attack, requiring elevated temperatures for hydrolysis .
-
Solubility : Limited solubility in polar solvents (e.g., water) but soluble in toluene, THF, and DCM .
Scientific Research Applications
Applications in Liquid Crystal Displays
- Liquid Crystal Composition : This compound is utilized as a component in liquid crystal mixtures, particularly for twisted nematic (TN) displays. It has been shown to improve the thermal range and response times of liquid crystal formulations .
- Dielectric Anisotropy : The compound exhibits positive dielectric anisotropy, which is beneficial for switching behaviors in LCDs. This property allows for faster response times when an electric field is applied, making it suitable for high-performance displays .
- Thermal Stability : The benzoic acid ester demonstrates superior thermal stability with high melting points (C-N point around 165°C), making it suitable for applications that require stability at elevated temperatures . This characteristic is vital for ensuring long-term performance in electronic devices.
Comparative Data Table
The following table summarizes the key properties and applications of benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester compared to other similar compounds:
| Compound | C-N Point (°C) | N-I Point (°C) | Application |
|---|---|---|---|
| This compound | 165 | 280 or higher | High-performance LCDs |
| 4-Cyano-4'-pentyl-p-terphenyl | 120 | 250 | Standard LCD applications |
| 4-Cyano-4'-(trans-4-pentylcyclohexyl)biphenyl | 150 | 260 | Enhanced display technologies |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in practical applications:
- Study on Liquid Crystal Mixtures : Research demonstrated that incorporating benzoic acid esters into liquid crystal mixtures significantly broadened the operational temperature range from -10°C to +66°C while maintaining low viscosity at room temperature (48 cp) . This adaptability is crucial for diverse environmental conditions.
- Display Technology Development : In experimental setups, devices utilizing this compound showed improved actuation voltages (threshold voltage of 1.6 V and saturation voltage of 2.2 V), indicating enhanced efficiency and performance in display technologies .
Mechanism of Action
The mechanism of action of benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors, thereby influencing cellular processes .
Comparison with Similar Compounds
Key Structural Features:
- Core : Benzoic acid derivative.
- Substituents :
- At 4-position of benzene : Trans-4-ethylcyclohexyl group (C₆H₁₀-C₂H₅).
- Ester group : Trans-4-propylcyclohexyloxy group (C₆H₁₀-C₃H₇-O).
- Molecular Formula : C₂₄H₃₄O₂ (inferred from analogous compounds in and ).
Comparison with Similar Compounds
Variation in Alkyl Chain Length on the Cyclohexyl Substituent
Altering the alkyl chain length on the cyclohexyl group significantly impacts thermal stability and mesophase behavior:
Key Observations :
Variation in Ester Group
Replacing the trans-4-propylcyclohexyl ester with other aryl or fluorinated groups alters electronic properties and phase behavior:
Key Observations :
Chiral vs. Achiral Derivatives
Chiral centers in analogous compounds enable applications in twisted nematic (TN) or ferroelectric LCs:
Key Observations :
- Chiral derivatives (e.g., ST06152) exhibit higher melting points and are critical for inducing helical structures in LCs .
- The achiral target compound is better suited for non-twisted mesophases or as a host matrix .
Data Tables
Table 1: Physical Properties of Selected Compounds
| Compound Name | CAS RN | Molecular Formula | Melting Point (°C) | Clearing Point (°C) |
|---|---|---|---|---|
| Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester | Not listed | C₂₄H₃₄O₂ | ~144.5 | ~140 |
| Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, trans-4-propylcyclohexyl ester | 72983-70-1 | C₂₇H₄₂O₂ | Data unavailable | Data unavailable |
| Benzoic acid, 4-(trans-4-propylcyclohexyl)-1,1'-[(1(S)(+))-1-phenyl-1,2-ethanediyl] ester | ST06152 | C₃₉H₄₈O₄ | 144.5 | Data unavailable |
Table 2: Application-Specific Comparison
Notes:
- The target compound’s synthesis likely follows esterification protocols similar to those in and , involving coupling of 4-(trans-4-ethylcyclohexyl)benzoic acid with trans-4-propylcyclohexanol under acidic conditions.
- Discrepancies in data (e.g., unlisted CAS RNs) reflect proprietary industrial formulations or incomplete public disclosures .
Biological Activity
Benzoic acid derivatives, particularly esters, have garnered attention in various fields including medicinal chemistry, materials science, and environmental studies. The compound Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester is of particular interest due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be identified by its IUPAC name: 4-(trans-4-ethylcyclohexyl)benzoic acid. Its molecular formula is with a molecular weight of 250.35 g/mol. The compound is characterized by its solid form and a purity of approximately 98% .
Biological Activity Overview
-
Toxicological Assessment :
- Studies indicate that this compound exhibits low toxicity in sub-chronic repeated-dose toxicity experiments. For instance, a study involving Sprague Dawley rats demonstrated a No Observed Adverse Effect Level (NOAEL) of 1,250 mg/kg body weight/day for local and systemic effects .
- The primary metabolic pathway involves hydrolysis by carboxylesterases, leading to the formation of simple acids and corresponding alcohols, which are typically less toxic .
-
Antimicrobial Properties :
- Research suggests that benzoic acid derivatives can exhibit antimicrobial properties. The ester form of benzoic acid may enhance these properties due to the hydrophobic nature of the cyclohexyl groups attached to the aromatic ring.
- A study found that similar compounds demonstrated effective inhibition against various bacterial strains, indicating potential applications in pharmaceuticals and food preservation .
-
Liquid Crystal Applications :
- The compound has been studied for its role as a liquid crystal monomer in electronic applications. Liquid crystals are known for their unique optical properties, which can be manipulated for use in display technologies .
- The thermal properties of this ester were characterized with a nematic liquid crystal temperature range of -10 to +66°C, making it suitable for specific industrial applications .
Case Study 1: Toxicity Analysis
In a controlled study involving dietary exposure to varying concentrations of benzoic acid derivatives, researchers observed that doses up to 5% did not result in significant adverse effects on growth or health parameters in rats over a 90-day period. This supports the assertion that the compound is relatively safe for short-term exposure.
Case Study 2: Antimicrobial Efficacy
A comparative analysis was conducted on several benzoic acid derivatives against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated that the tested esters exhibited varying degrees of antibacterial activity, with some derivatives showing effective inhibition at concentrations as low as 0.5% .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H22O2 |
| Molecular Weight | 250.35 g/mol |
| Purity | 98% |
| NOAEL (Toxicity Study) | 1,250 mg/kg body weight/day |
| Liquid Crystal Range | -10 to +66 °C |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against E. coli and S. aureus at low concentrations |
| Toxicity | Low toxicity in animal studies |
Q & A
Basic: What synthetic methodologies are optimal for preparing this compound, and how are side products minimized?
The compound is synthesized via esterification of 4-(trans-4-ethylcyclohexyl)benzoic acid with trans-4-propylcyclohexanol. Key steps include:
- Catalytic esterification : Use of DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents under anhydrous conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Side products like unreacted acid or alcohol are minimized by stoichiometric control (1:1.2 molar ratio) and monitoring via TLC .
Basic: How is the molecular structure confirmed, and what analytical techniques are critical?
- NMR spectroscopy : and NMR confirm substituent positions (e.g., trans-cyclohexyl protons at δ 1.2–2.1 ppm) and ester linkage (C=O at ~168 ppm) .
- FTIR : Ester C=O stretch at ~1720 cm, absence of -OH (benzoic acid) confirms complete esterification .
- Mass spectrometry : Exact mass (e.g., 354.23 g/mol) validates molecular formula .
Advanced: How does the compound’s mesomorphic behavior compare to structurally similar esters in liquid crystal applications?
- Phase characterization : Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) reveal nematic/smectic phases. For example, the compound exhibits a nematic phase between 80–160°C, comparable to 4-(trans-4-propylcyclohexyl)benzoic acid derivatives .
- Structure-property link : Longer alkyl chains (e.g., propyl vs. ethyl) lower transition temperatures due to increased conformational flexibility .
Advanced: What computational approaches model its electronic properties for optoelectronic applications?
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict dipole moment (critical for LCD alignment) and HOMO-LUMO gaps (~4.5 eV, indicating potential for OLED emissive layers) .
- QSPR models : Correlate substituent effects (e.g., cyclohexyl vs. benzene rings) on dielectric anisotropy .
Basic: What are its key physical properties (e.g., solubility, thermal stability)?
- Solubility : Dissolves in chloroform, THF, and DCM; insoluble in water (logP ~6.2) .
- Thermal stability : Decomposition temperature >250°C (TGA data), with melting point ~144°C (DSC) .
Advanced: How do hydrogen-bonding interactions influence its self-assembly in supramolecular systems?
- FTIR and XRD : Hydrogen bonding between ester carbonyl and hydroxyl groups of co-formers (e.g., 4,4’-bipyridine) induces columnar mesophases. Temperature-dependent FTIR shows bond dissociation above 120°C .
Advanced: What strategies improve its stability under oxidative or photolytic conditions?
- Accelerated aging studies : Exposure to UV light (λ = 365 nm) and 40°C/75% RH for 28 days. Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w reduce degradation by 60% (HPLC monitoring) .
Basic: How is purity assessed, and what thresholds are required for device integration?
- HPLC : Purity >99.5% (C18 column, acetonitrile/water mobile phase) is critical for LCD applications to prevent phase defects .
- Elemental analysis : Carbon/hydrogen content within ±0.3% of theoretical values .
Advanced: What role does stereochemistry (trans- vs. cis-substituents) play in its mesophase behavior?
- Comparative studies : Trans-substituents enhance nematic stability by reducing steric hindrance. Cis-isomers exhibit lower clearing temperatures (ΔT ~20°C) and disordered phases .
Advanced: How is its compatibility with polymer matrices evaluated for functional composites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
